molecular formula C12H14BrClO B14061327 1-(3-(Bromomethyl)-4-ethylphenyl)-2-chloropropan-1-one

1-(3-(Bromomethyl)-4-ethylphenyl)-2-chloropropan-1-one

Cat. No.: B14061327
M. Wt: 289.59 g/mol
InChI Key: IGACRUIAMJYDAR-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-4-ethylphenyl)-2-chloropropan-1-one is an organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of bromine, chlorine, and an ethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Bromomethyl)-4-ethylphenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 4-ethylacetophenone to introduce the bromomethyl group. This is followed by chlorination to obtain the final product. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination and thionyl chloride or phosphorus pentachloride for chlorination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-4-ethylphenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl and chloropropanone groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The carbonyl group in the compound can undergo addition reactions with nucleophiles.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the bromomethyl or chloropropanone groups.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

Scientific Research Applications

1-(3-(Bromomethyl)-4-ethylphenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-4-ethylphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in their structure and function. This can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromomethylphenyl)-2-chloropropan-1-one
  • 1-(4-Ethylphenyl)-2-chloropropan-1-one
  • 1-(3-(Bromomethyl)-4-methylphenyl)-2-chloropropan-1-one

Uniqueness

1-(3-(Bromomethyl)-4-ethylphenyl)-2-chloropropan-1-one is unique due to the combination of bromomethyl, ethyl, and chloropropanone groups attached to the phenyl ring.

Properties

Molecular Formula

C12H14BrClO

Molecular Weight

289.59 g/mol

IUPAC Name

1-[3-(bromomethyl)-4-ethylphenyl]-2-chloropropan-1-one

InChI

InChI=1S/C12H14BrClO/c1-3-9-4-5-10(6-11(9)7-13)12(15)8(2)14/h4-6,8H,3,7H2,1-2H3

InChI Key

IGACRUIAMJYDAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)C(C)Cl)CBr

Origin of Product

United States

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